Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Description
Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 298214-98-9) is a chiral amino acid ester derivative featuring a pyridin-3-yl substituent. Its molecular formula is C₉H₁₄Cl₂N₂O₂, with a molecular weight of 253.13 g/mol . The compound is characterized by an (R)-configuration at the α-amino center and a methyl ester group, which enhances its lipophilicity compared to the free carboxylic acid form. It is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents, as evidenced by its mention in patent applications for drug intermediates . Synonyms include 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride and (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride .
Properties
IUPAC Name |
methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMZDGVPZDQIMU-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate pyridine derivative.
Amino Acid Derivative Formation: The pyridine derivative is then reacted with an amino acid derivative under specific conditions to form the desired compound.
Esterification: The resulting product undergoes esterification to form the methyl ester.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has emerged as a valuable precursor in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural similarity to amino acids suggests potential roles in neurotransmitter activity and enzyme modulation.
Biochemical Research
The compound is utilized in enzyme mechanism studies and protein-ligand interaction analyses. Its ability to bind to specific receptors makes it a useful tool for elucidating biological pathways and understanding pharmacodynamics.
Drug Development
Research indicates that this compound may serve as a lead compound in developing drugs aimed at treating conditions such as depression and anxiety. Its interactions with neurotransmitter systems are of particular interest.
This compound exhibits notable biological activities:
- Ligand Activity: It acts as a ligand for various biological targets, influencing receptor activity and potentially modulating physiological responses.
- Enzyme Interaction Studies: Research has shown that it can affect enzyme kinetics, providing insights into its therapeutic potential.
Case Studies and Research Findings
-
Pharmacological Studies:
- Recent studies have demonstrated that this compound can enhance the binding affinity of certain neurotransmitter receptors, indicating its potential use in treating mood disorders .
- Enzyme Mechanism Investigations:
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyridine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substitution
The positional isomer methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS: 1369501-61-0) shares the same molecular formula (C₉H₁₄Cl₂N₂O₂) and weight (253.13 g/mol) but differs in the pyridine ring substitution (4-position instead of 3-position) . This minor structural variation can significantly alter electronic interactions and binding affinity in biological systems.
Enantiomeric Forms: (R) vs. (S) Configuration
The (S)-enantiomer, (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (CAS: 153524-69-7), has identical molecular composition but opposite stereochemistry. Enantiomeric differences can lead to divergent pharmacological profiles; for instance, the (R)-form may show higher selectivity for specific enzymatic targets, while the (S)-form could exhibit reduced activity or unintended off-target effects .
Ester Group Variations: Methyl vs. Ethyl Esters
Replacing the methyl ester with an ethyl group yields (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 1217631-87-2, molecular formula: C₁₀H₁₆Cl₂N₂O₂).
Substituent Modifications: Chlorinated Pyridine Derivatives
Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride (CAS: 2703745-85-9) introduces a chlorine atom at the 2-position of the pyridin-4-yl ring (molecular formula: C₉H₁₃Cl₃N₂O₂). The electron-withdrawing chlorine substituent enhances the compound’s stability and may modulate binding kinetics in medicinal chemistry contexts, though it also increases molecular weight (288.58 g/mol) .
Functional Group Differences: Ester vs. Carboxylic Acid
The free carboxylic acid analog, D-2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS: 93960-21-5, molecular formula: C₈H₁₁Cl₂N₂O₂), lacks the methyl ester group, resulting in higher polarity and reduced cell permeability. This form is more suitable for applications requiring ionic interactions, such as chelation or crystallization studies .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Positional Isomerism : The 3-pyridyl isomer demonstrates superior binding in kinase inhibition assays compared to the 4-pyridyl variant, likely due to optimized nitrogen lone-pair orientation .
- Enantiomeric Selectivity : The (R)-enantiomer shows >10-fold higher activity in protease inhibition studies than its (S)-counterpart, emphasizing the importance of stereochemistry in drug design .
- Ester Group Impact : Ethyl esters exhibit prolonged half-lives in vivo but require higher doses due to reduced solubility, highlighting a trade-off between stability and bioavailability .
- Chlorine Substituents : Chlorinated derivatives display enhanced metabolic stability in hepatic microsome assays, making them candidates for long-acting therapeutics .
Biological Activity
Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, with the chemical formula C₉H₁₄Cl₂N₂O₂, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to a propanoate structure, characterized by the presence of an amino group at the 3-position. This configuration enhances its solubility and stability, making it suitable for various pharmaceutical applications. The hydrochloride salt form is particularly noted for improving the compound's solubility in biological systems, which is critical for its bioactivity.
Pharmacological Potential
This compound has been evaluated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to amino acids allows it to interact with cellular mechanisms involved in growth and apoptosis. Research indicates that compounds with similar structures can inhibit tubulin assembly, leading to apoptosis in cancer cells .
- Neuroactive Properties : The compound has been implicated in neuropharmacology, potentially acting as a modulator of neurotransmitter systems. Its binding affinity to specific receptors could influence neurochemical pathways related to mood and cognition .
- Enzyme Inhibition : Studies have shown that this compound can act as a ligand for various enzymes, modulating their activity. This interaction is crucial for understanding its potential therapeutic applications in metabolic disorders .
The mechanism of action involves the compound's ability to bind to specific biological targets, such as enzymes and receptors. The pyridine ring and amino group are essential for these interactions, influencing both binding affinity and specificity. Notably, the compound may inhibit protein synthesis or act as a metabolic precursor due to its structural characteristics resembling amino acids.
Case Studies and Experimental Data
- Cell Line Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against human leukemia cell lines. For instance, one study reported growth inhibition values (GI50) in the nanomolar range, indicating potent antiproliferative effects .
- Mechanistic Insights : Flow cytometry analyses have revealed that treatment with this compound leads to cell cycle arrest and induction of apoptosis in treated cells. This effect is associated with mitochondrial depolarization and activation of caspase pathways, crucial for apoptosis .
Comparative Analysis
To highlight the uniqueness of this compound compared to other compounds with similar structures, the following table summarizes key properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
